5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 5-position and a piperazine ring substituted with a fluoroethyl group at the 4-position
Mechanism of Action
Target of Action
The primary target of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . This compound also shows antagonistic activities against α1-adrenoceptors (α1-AR) , which are involved in various physiological responses such as vasoconstriction and smooth muscle contraction .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit potent inhibitory activity against AChE . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . It also acts as an antagonist of α1-AR, blocking the receptor’s function and modulating the physiological responses mediated by these receptors .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, this compound enhances the action of acetylcholine on muscarinic and nicotinic receptors, which are involved in various cognitive functions . The antagonistic activity against α1-AR affects the adrenergic signaling pathway, modulating responses such as vasoconstriction .
Result of Action
The inhibition of AChE by this compound can lead to enhanced cognitive function, as increased acetylcholine levels can improve memory and cognition . Its antagonistic activity against α1-AR can modulate physiological responses such as vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the chloro group: The chloro group can be introduced via a halogenation reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the piperazine ring: The piperazine ring can be attached through a nucleophilic substitution reaction using a suitable piperazine derivative.
Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via an alkylation reaction using 2-fluoroethyl bromide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Hydrolysis reactions: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) can be used under appropriate solvent conditions (e.g., dimethylformamide or tetrahydrofuran).
Oxidation reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Hydrolysis reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological research: It can be used to study the interactions of heterocyclic compounds with biological targets such as enzymes and receptors.
Pharmaceutical research: The compound can be used in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(2-fluoroethyl)piperazin-1-yl]pyrimidine: Similar structure but with different substitution patterns.
5-chloro-2-(4-methylpiperazin-1-yl)pyrimidine: Similar structure with a methyl group instead of a fluoroethyl group.
5-chloro-2-(4-ethylpiperazin-1-yl)pyrimidine: Similar structure with an ethyl group instead of a fluoroethyl group.
Uniqueness
The uniqueness of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the fluoroethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN4/c11-9-7-13-10(14-8-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGNGLBRBSLHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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